molecular formula C25H16N4O3S2 B11085814 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11085814
M. Wt: 484.6 g/mol
InChI Key: BGWMMQJUPSVPCX-UHFFFAOYSA-N
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Description

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 376.4 g/mol

This compound combines a triazine ring, furan moieties, and a phenothiazine unit, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:

    Oxadiazole-Thiol Synthesis:

    Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan rings are susceptible to oxidation under appropriate conditions.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triazine ring may yield interesting derivatives.

Common Reagents:
  • Thionyl Chloride (SOCl2) : Used for thionation of the oxadiazole intermediate.
  • Hydrazine Hydrate (N2H4·H2O) : Converts the oxadiazole to the corresponding hydrazide.
  • Hydrogenation Catalysts : Employed for reduction reactions.
Major Products:
  • The final compound itself is the major product.
  • By modifying reaction conditions, various derivatives can be obtained.

Scientific Research Applications

  • Organic Electronics : Its unique structure makes it a potential candidate for organic semiconductors in transistors and photovoltaic devices.
  • Medicinal Chemistry : Investigated for its potential as an anticancer or antimicrobial agent.
  • Materials Science : Used in the development of functional materials.

Mechanism of Action

  • Targets : The compound likely interacts with cellular proteins or enzymes due to its diverse functional groups.
  • Pathways : Further research is needed to elucidate specific pathways.

Properties

Molecular Formula

C25H16N4O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C25H16N4O3S2/c30-22(29-16-7-1-3-11-20(16)34-21-12-4-2-8-17(21)29)15-33-25-26-23(18-9-5-13-31-18)24(27-28-25)19-10-6-14-32-19/h1-14H,15H2

InChI Key

BGWMMQJUPSVPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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